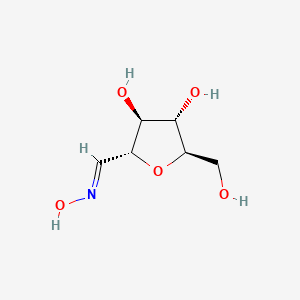

2,5-Anhydro-D-mannofuranose oxime

Descripción

Contextualization within Carbohydrate Chemistry and Glycoscience

Carbohydrate chemistry is a branch of chemistry primarily concerned with the synthesis, structure, and function of carbohydrates. Glycoscience, a related and broader field, investigates the roles of complex carbohydrates (glycans) in biological systems. Within this context, 2,5-Anhydro-D-mannofuranose oxime serves as a key building block and a molecule of interest for several reasons.

Anhydrosugars, as a class of compounds, are derived from monosaccharides through the intramolecular elimination of a water molecule, forming an additional ring structure. researchgate.netcelignis.com This modification locks the sugar in a specific conformation, which can be advantageous for synthetic chemists. researchgate.net The 2,5-anhydro bridge in the mannofuranose derivative creates a furanose (five-membered) ring fused with another ring, resulting in a bicyclic system. researchgate.net This fixed conformation provides a rigid scaffold for further chemical modifications.

The presence of the 2,5-anhydro-D-mannofuranose unit is particularly relevant in the study of chitosan (B1678972), a polysaccharide derived from chitin (B13524). acs.org Nitrous acid depolymerization of chitosan yields chitooligosaccharides with a 2,5-anhydro-D-mannofuranose residue at their reducing end. acs.orgnih.gov This specific residue contains a reactive aldehyde group, making it a prime target for chemical conjugation. acs.orgnih.gov The oxime is formed by the reaction of this aldehyde with hydroxylamine (B1172632), a common method for introducing an oxime functional group.

The resulting this compound is utilized in glycobiology studies and for various carbohydrate modifications. It has been explored as a glycosylation inhibitor, preventing the formation of glycosidic bonds, which are fundamental to the structure of oligosaccharides and polysaccharides. Furthermore, it has been shown to inhibit the enzyme alpha-mannosidase.

Significance of Anhydrosugars and Oxime Functionalities in Molecular Design

The distinct structural components of this compound—the anhydrosugar core and the oxime group—each contribute significantly to its utility in molecular design.

Anhydrosugars are versatile starting materials in organic synthesis. researchgate.net The anhydro bridge not only restricts the conformational flexibility of the sugar ring but also serves as a protecting group for two hydroxyl groups. researchgate.net This inherent protection simplifies multi-step synthetic sequences. The reactivity of anhydrosugars is largely influenced by the size of the anhydro ring, with smaller rings being more reactive. researchgate.net They are valuable precursors for the synthesis of a wide array of compounds, including natural products and their analogs. researchgate.net The ability to produce anhydrosugars selectively from the pyrolysis of carbohydrates is an area of active research, aiming to provide these valuable platform chemicals in larger quantities.

Oxime functionalities are also of great interest in medicinal chemistry and molecular design. nih.govrsc.org The oxime group (C=N-OH) can be readily introduced into molecules containing a carbonyl group. This modification can significantly alter the physicochemical properties of the parent molecule. The oxime moiety contains both hydrogen bond donors and acceptors, which can lead to enhanced biological activity and improved binding to target proteins. Oximes are known to exhibit a wide range of biological activities and have been incorporated into various therapeutic agents. nih.govmdpi.com They are also used as intermediates in organic synthesis and as protecting groups for carbonyl compounds. nih.gov In the context of drug design, the introduction of an oxime group has been shown to be a successful strategy for developing kinase inhibitors and other targeted therapies.

The combination of these two structural features in this compound results in a molecule with unique properties. The rigid anhydrosugar scaffold provides a defined three-dimensional structure, while the oxime group offers a site for further chemical reactions or for specific interactions with biological targets. This makes it a valuable tool for researchers exploring the chemical biology of carbohydrates and developing new molecular probes and therapeutic leads.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWIEQVCSWOMAE-VUZDSOHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=NO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Anhydro D Mannofuranose Oxime

Precursor-Based Synthetic Routes

The generation of 2,5-Anhydro-D-mannofuranose oxime hinges on the successful synthesis of its immediate precursor, 2,5-Anhydro-D-mannose. This key intermediate can be derived from different starting materials, most notably monosaccharide derivatives and the abundant biopolymer chitosan (B1678972).

While direct synthesis from D-mannose is a theoretical possibility, a documented route to the core 2,5-anhydro-D-mannose structure involves a multi-step process starting from a glucose derivative. A new synthesis for 2,5-anhydro-D-mannose derivatives begins with penta-O-acetyl-D-glucose diethyl dithioacetal. researchgate.net This starting material is first oxidized to create penta-O-acetyl-D-glucose diethyl dithioacetal monoxide. researchgate.net

Subsequent reaction of this monoxide with sodium methoxide (B1231860) in methanol, followed by acetylation, yields 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose-diethyl dithioacetal monoxide. researchgate.net This complex process, involving intramolecular rearrangement and substitution, successfully transforms a glucose-based precursor into the desired 2,5-anhydro-D-mannose skeleton. researchgate.net The resulting anhydro-mannose derivative, containing the critical furanose ring, can then be converted to the target oxime through standard chemical procedures involving reaction with a hydroxylamine (B1172632) source.

A more common and widely documented method for producing the 2,5-anhydro-D-mannose precursor is the nitrous acid (HONO) depolymerization of chitosan. acs.orgnih.govnih.gov Chitosan, a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, serves as an inexpensive and abundant starting material. nih.govmdpi.com

The process involves treating a chitosan solution with nitrous acid, which specifically targets and cleaves the glycosidic bonds at the D-glucosamine (GlcN) units. acs.orgresearchgate.net This reaction results in the formation of chitooligosaccharides (COS) that uniquely terminate with a 2,5-anhydro-D-mannofuranose (amf) residue at the reducing end. nih.gov This amf unit contains a highly reactive aldehyde group. mdpi.comresearchgate.net Unlike the reducing ends of other sugars, the aldehyde of the amf unit does not form a hemiacetal and is thus more available for subsequent chemical reactions.

The final step to obtain the target compound is the oximation of the aldehyde. This is achieved by reacting the 2,5-anhydro-D-mannose-terminated oligomers with an oxyamine source, such as O,O'-1,3-propanediylbishydroxylamine (PDHA), to form the stable oxime linkage. acs.org This reaction is efficient and chemo-selective, providing a direct route to the desired oxime derivative.

Table 1: Summary of Synthetic Routes to 2,5-Anhydro-D-mannofuranose Precursors

| Route | Starting Material | Key Process | Intermediate Product | Reference(s) |

|---|---|---|---|---|

| Monosaccharide Derivatization | Penta-O-acetyl-D-glucose diethyl dithioacetal | Oxidation and methoxide-induced rearrangement | 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose derivative | researchgate.net |

| Chitosan Depolymerization | Chitosan | Nitrous acid (HONO) depolymerization | Chitooligosaccharides with a 2,5-anhydro-D-mannofuranose (amf) reducing end | acs.orgresearchgate.netnih.gov |

Stereoselective Synthesis Approaches

The formation of the oxime from the aldehyde group of 2,5-anhydro-D-mannose can result in two geometric isomers, the (E)- and (Z)-oximes. The stereochemical outcome is a critical aspect of the synthesis.

The conjugation of 2,5-anhydro-D-mannose terminated oligomers with reagents like adipic dihydrazide (ADH) or PDHA leads to the formation of both E- and Z-hydrazones or oximes. acs.org These isomers can be identified and quantified using analytical techniques such as NMR spectroscopy. The IUPAC name for the compound is systematically defined as (2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol, specifically indicating the (E)-isomer as the defined structure. nih.gov

While the direct stereoselective synthesis of the oxime is not extensively detailed, the broader field of mannose chemistry highlights the significant challenges in controlling stereochemistry at the anomeric center. For instance, the stereoselective synthesis of 2-acetamido-2-deoxy-β-mannosides is known to be exceptionally difficult. However, methods have been developed, such as using a 2N,3O-oxazolidinone-protected D-mannosamine lactol, to achieve stereoselective anomeric O-alkylation and produce β-D-mannosides with excellent stereoselectivity. These advanced strategies underscore the complexity of achieving high stereocontrol in mannose derivatives.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its precursors. For the chitosan depolymerization route, key variables include reaction time, temperature, and the stoichiometry of the reagents.

Studies have found that the optimal conditions for the nitrous acid depolymerization of chitosan to produce oligomers with a degree of polymerization (DPn) of less than 20 are a reaction time of 3 hours at 50°C. nih.govresearchgate.net A critical finding is that the DPn of the resulting oligomers is primarily dependent on the amount of sodium nitrite (B80452) (NaNO₂) used in the reaction, rather than the molar mass or degree of N-acetylation of the initial chitosan. nih.govresearchgate.net

For the subsequent oximation step, reaction kinetics and pH play a significant role. The reaction to form the oxime is notably faster for 2,5-anhydro-D-mannose terminated oligomers compared to other carbohydrates. acs.orgnih.gov When using 2 equivalents of a dioxyamine reagent, the oximation reaction can reach completion in approximately 4-6 hours. nih.gov The pH of the reaction medium is also a critical factor. It has been demonstrated that conducting the oximation at pH 5 leads to a faster and more complete conversion of the aldehyde to the oxime compared to reactions run at pH 4. At the lower pH, the conversion is slower and the formation of secondary by-products is more likely.

Table 2: Optimized Reaction Conditions for Synthesis via Chitosan Depolymerization and Oximation

| Process Step | Parameter | Optimal Condition | Notes | Reference(s) |

|---|---|---|---|---|

| Chitosan Depolymerization | Temperature | 50°C | Balances reaction rate and stability. | nih.govresearchgate.net |

| Reaction Time | 3 hours | Sufficient for achieving target low molecular weight oligomers. | nih.govresearchgate.net | |

| Reagent Control | Stoichiometry of NaNO₂ | Directly controls the final degree of polymerization (DPn). | nih.govresearchgate.net | |

| Oximation | pH | 5 | Ensures faster conversion and minimizes side reactions compared to pH 4. | |

| Reaction Time | 4-6 hours | For reactions to proceed to completion with 2 eq. of oxyamine. | nih.gov |

Chemical Reactivity and Derivatization Strategies for 2,5 Anhydro D Mannofuranose Oxime

Reactivity of the Oxime Functional Group

The oxime functional group in 2,5-anhydro-D-mannofuranose oxime is a hub of chemical reactivity, enabling the attachment of various molecules through stable linkages. This reactivity is particularly significant as the 2,5-anhydro-D-mannofuranose (amf) unit does not undergo mutarotation in aqueous solutions, making its aldehyde group more accessible for chemical reactions compared to other reducing sugars. Current time information in Bangalore, IN.mdpi.com

Formation of Oxime and Hydrazone Conjugates with Aminooxy and Hydrazide Compounds

The aldehyde functionality of the 2,5-anhydro-D-mannofuranose unit readily reacts with aminooxy and hydrazide compounds to form oxime and hydrazone linkages, respectively. This straightforward conjugation method is a cornerstone for creating functionalized biomaterials. For instance, chitooligosaccharides (COS) with a reducing-end amf unit have been successfully conjugated with the dioxyamine O,O'-1,3-propanediylbishydroxylamine and the dihydrazide adipic acid dihydrazide. researchgate.netnih.gov These reactions are notably rapid and result in the formation of acyclic imines without the complication of forming cyclic N-glycosides. nih.gov

The reaction with O,O'-1,3-propanediylbishydroxylamine to form the oxime conjugate can be carried out in an aqueous solution at pH 5. The resulting conjugate can be isolated in high mass yields (e.g., 85%) by precipitation in alkaline conditions. Current time information in Bangalore, IN. These conjugation strategies provide a platform for developing advanced COS-based materials with tailored properties. mdpi.comcolab.ws

Reductive Amidation Reactions for Stable Amine Linkages

While oxime and hydrazone conjugates are valuable, they can be susceptible to hydrolysis under acidic conditions. Current time information in Bangalore, IN. To create more stable linkages, a subsequent reductive amidation step is often employed. This two-step, one-pot reaction involves the initial formation of the oxime or hydrazone, followed by reduction to a stable secondary amine.

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and α-picoline borane (B79455). Current time information in Bangalore, IN.nih.gov For example, the reductive amination of COS-amf with O,O'-1,3-propanediylbishydroxylamine can be achieved by adding NaBH₃CN in excess after the initial oximation. Current time information in Bangalore, IN. Similarly, α-picoline borane has been effectively used as a reductant to form stable secondary amine conjugates. nih.gov This approach has been utilized to synthesize octanoic hydrazide-linked chitooligosaccharide-2,5-anhydro-D-mannofuranose, which exhibits potential amphiphilic properties.

Functionalization for "Click Chemistry" Applications

The concept of "click chemistry" revolves around reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The 2,5-anhydro-D-mannofuranose unit is an excellent scaffold for introducing "clickable" functional groups. researchgate.net By reacting the aldehyde group with appropriately functionalized anilines, hydrazides, or O-hydroxylamines, a variety of chemical handles such as alkenes, alkynes, azides, and thiols can be introduced at the reducing end of chitooligosaccharides. researchgate.netmdpi.com

This strategy opens the door to a wide array of subsequent modifications via click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The ability to introduce these specific functionalities allows for the precise construction of complex biomolecular architectures and diblock copolymers. mdpi.com

Modifications of the Anhydrofuranose Ring System

Beyond the reactivity of the aldehyde and its oxime derivative, the anhydrofuranose ring itself can be a target for chemical modification, offering further avenues for creating novel derivatives.

Oxidation Reactions of the 2,5-Anhydro-D-mannofuranose Unit

The aldehyde group of the 2,5-anhydro-D-mannofuranose unit can be oxidized to a carboxylic acid, yielding chitooligosaccharide-2,5-anhydro-D-mannonic acid. This transformation has been successfully achieved in high yield using sodium chlorite (B76162) (NaClO₂) as the oxidizing agent. researchgate.netmdpi.com The reaction is typically carried out in a one-pot, two-step procedure where the chitooligosaccharide with the amf reducing end is first prepared through nitrous acid deamination of chitosan (B1678972), followed by oxidation with sodium chlorite. mdpi.com

This oxidation provides a new generation of end-functionalized COS building blocks with a terminal carboxylic acid group, which can be used for further conjugations, for example, through amide bond formation.

Table 1: Oxidation of 2,5-Anhydro-D-mannofuranose Unit

| Starting Material | Reagent | Product | Significance |

| Chitooligosaccharide-2,5-anhydro-D-mannofuranose (COS-amf) | Sodium Chlorite (NaClO₂) | Chitooligosaccharide-2,5-anhydro-D-mannonic Acid | Introduces a terminal carboxylic acid for further functionalization. researchgate.netmdpi.com |

Selective Fluorination and Methylation Strategies

While specific examples of selective fluorination and methylation of 2,5-anhydro-D-mannofuranose are not extensively reported in the literature, strategies employed for other furanose and anhydro-sugar rings can be considered as potential pathways for its modification.

Selective Fluorination: The introduction of fluorine atoms into carbohydrate structures can significantly alter their biological activity and chemical properties. Deoxyfluorination, the replacement of a hydroxyl group with a fluorine atom, is a common strategy. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are often used for this purpose. The selective fluorination of one or more hydroxyl groups on the anhydrofuranose ring could be explored using such reagents, with the regioselectivity being influenced by steric and electronic factors within the ring system. The synthesis of fluorosugars is an interesting approach to study biological systems due to the similarities in polarity and isosteric relationship between hydroxyl groups and fluorine atoms.

Selective Methylation: Methylation of the hydroxyl groups on the anhydrofuranose ring could be achieved using standard methylation agents like methyl iodide in the presence of a base (e.g., silver oxide) or dimethyl sulfate. Achieving selective methylation of a specific hydroxyl group would likely require the use of protecting groups to block the other hydroxyls, followed by methylation and deprotection steps. The relative reactivity of the different hydroxyl groups on the furanose ring would also play a role in determining the outcome of a partial methylation reaction.

These potential modifications of the anhydrofuranose ring, if realized, would further expand the chemical diversity and potential applications of derivatives of 2,5-anhydro-D-mannofuranose.

Table 2: Potential Modifications of the Anhydrofuranose Ring

| Modification | Potential Reagents | Potential Outcome |

| Selective Fluorination | Diethylaminosulfur trifluoride (DAST) | Replacement of hydroxyl groups with fluorine, altering biological and chemical properties. |

| Selective Methylation | Methyl iodide, Silver oxide | Masking of hydroxyl groups, influencing solubility and reactivity. |

Exploration of Polymeric Oxime Derivatives

The exploration of polymeric derivatives of this compound represents an area of scientific interest, primarily focusing on the synthesis of advanced oligomeric and block copolymer structures rather than traditional high-molecular-weight homopolymers. The inherent reactivity of the oxime group, combined with the stereochemistry of the furanose ring, provides a unique platform for creating complex biomaterials. Research in this area has largely centered on the functionalization and conjugation of existing biopolymers, such as polysaccharides, to create novel materials with tailored properties.

The primary strategy for creating such derivatives involves the reaction of the 2,5-anhydro-D-mannofuranose (amf) unit, present at the reducing end of certain oligosaccharides, with molecules containing an aminooxy group. This reaction, known as oximation, results in a stable oxime linkage. A significant source of the 'amf' unit is the nitrous acid depolymerization of chitosan, a widely available biopolymer derived from chitin (B13524). nih.govrsc.orgacs.org This process yields chitosan oligosaccharides (COS) with a terminal 'amf' residue, which is particularly reactive because its aldehyde group does not undergo mutarotation in aqueous solutions. nih.gov

Research Findings on Oligomeric Derivatives

Detailed studies have demonstrated the successful conjugation of COS-amf with various dioxyamine linkers, such as O,O′-1,3-propanediylbishydroxylamine. nih.gov This reaction proceeds efficiently to form dioxyamine-linked COS-amf, which can then serve as a building block for more complex structures. The resulting oxime-linked products have been thoroughly characterized using techniques like ¹H and ¹³C-NMR spectroscopy and MALDI-TOF mass spectrometry. nih.gov

The reaction conditions for oximation have been optimized, with findings indicating that a pH of 5 is ideal for the conversion of the gem-diol group of the 'amf' unit into the oxime. nih.gov At this pH, the conversion is rapid, often completing within 30 minutes at room temperature. nih.gov These mild reaction conditions are advantageous as they minimize side reactions and preserve the integrity of the carbohydrate backbone.

The resulting oxime-functionalized oligosaccharides are precursors for creating diblock oligosaccharides. rsc.orgacs.org For instance, an oxime-functionalized chitin oligomer can be reacted with another polysaccharide that has a reactive aldehyde group, leading to the formation of a chitin-b-dextran diblock copolymer, linked by the stable oxime bond. rsc.org This "click chemistry" approach is highly efficient and avoids the need for toxic metal catalysts or complex protection/deprotection steps that are often required in carbohydrate chemistry. rsc.org

The table below summarizes the key reactants and products in the synthesis of these oligomeric derivatives.

| Starting Material | Reagent | Linkage Formed | Product |

| Chitosan Oligosaccharide (with terminal 2,5-anhydro-D-mannofuranose) | O,O′-1,3-propanediylbishydroxylamine | Oxime | Dioxyamine-linked COS-amf nih.gov |

| Aminooxy-functionalized Chitin Oligomer | Dextran (with terminal aldehyde) | Oxime | Chitin-b-dextran diblock copolymer rsc.org |

While the direct polymerization of this compound into a high-molecular-weight polymer has not been extensively reported in the literature, the principles of oxime chemistry are widely applied in polymer science. rsc.org Oxime ligations are valued for their high efficiency, formation of water as the only byproduct, and the dynamic covalent nature of the oxime bond, which can be sensitive to pH. rsc.org These characteristics suggest that while current research has focused on oligomeric derivatives, the potential for creating novel polymeric materials from this compound remains a promising avenue for future investigation.

Advanced Spectroscopic and Chromatographic Characterization of 2,5 Anhydro D Mannofuranose Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,5-Anhydro-D-mannofuranose oxime. It provides detailed information about the atomic arrangement and stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the precise structure of this compound. The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra reveal the connectivity and spatial relationships of the hydrogen atoms within the furanose ring and the oxime moiety. Similarly, ¹³C NMR provides insights into the carbon skeleton of the molecule. The presence of both (E) and (Z) isomers of the oxime can often be distinguished by unique sets of signals in both ¹H and ¹³C NMR spectra, with the different spatial arrangements of the hydroxyl group on the C=N bond causing distinct chemical environments for the neighboring nuclei.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton in the molecule. For instance, the anomeric proton (H-1) typically appears as a distinct signal, and its coupling constants with neighboring protons provide information about the ring conformation. The protons of the CH₂OH group (H-6a and H-6b) often exhibit geminal coupling and further couplings to H-5. The chemical shifts of the ring protons (H-2, H-3, H-4, and H-5) are also crucial for confirming the mannofuranose configuration.

In ¹³C NMR, the chemical shift of the carbon atom involved in the oxime bond (C-1) is a key indicator. The other carbon signals (C-2 to C-6) confirm the furanose ring structure and the presence of the hydroxymethyl group. The integration of data from both ¹H and ¹³C NMR is essential for a complete and unambiguous structural assignment of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Isomers

| Atom | ¹H Chemical Shift (ppm) (Isomer 1) | ¹H Chemical Shift (ppm) (Isomer 2) | ¹³C Chemical Shift (ppm) (Isomer 1) | ¹³C Chemical Shift (ppm) (Isomer 2) |

| H-1 | ||||

| H-2 | ||||

| H-3 | ||||

| H-4 | ||||

| H-5 | ||||

| H-6a | ||||

| H-6b | ||||

| C-1 | ||||

| C-2 | ||||

| C-3 | ||||

| C-4 | ||||

| C-5 | ||||

| C-6 |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table is a representative example.

To resolve spectral overlap and definitively establish the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of the entire proton network within the molecule, from H-1 through the furanose ring to the hydroxymethyl group protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. This technique is invaluable for assigning the carbon signals based on the already assigned proton spectrum. The HSQC spectrum provides a clear map of the C-H connectivities, simplifying the interpretation of the complex ¹³C NMR spectrum. For example, the proton signal assigned to H-4 will show a correlation to the carbon signal of C-4.

Together, COSY and HSQC provide a robust framework for the complete assignment of all ¹H and ¹³C signals and offer crucial insights into the relative stereochemistry of the chiral centers within the 2,5-anhydro-D-mannofuranose ring.

Real-time and time-course NMR studies are powerful methods for investigating the kinetics and equilibrium of reactions involving this compound. By acquiring a series of NMR spectra over time, it is possible to monitor the disappearance of reactants and the formation of products. This is particularly useful for studying the formation of the oxime from 2,5-anhydro-D-mannose and hydroxylamine (B1172632), allowing for the determination of reaction rates and the observation of any reaction intermediates.

Furthermore, these techniques can be used to study the equilibrium between the (E) and (Z) isomers of the oxime. The relative integrals of the signals corresponding to each isomer can be measured at different time points until equilibrium is reached, providing thermodynamic data about the isomerization process. The influence of factors such as temperature, pH, and solvent on the reaction kinetics and equilibrium position can also be systematically investigated using time-resolved NMR.

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules like carbohydrates and their derivatives. For this compound, MALDI-TOF provides a precise determination of its molecular weight. The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion ([M]+) or a protonated/sodiated adduct ([M+H]+ or [M+Na]+), which confirms the identity of the compound.

In the context of its derivatives, particularly oligomeric or polymeric forms, MALDI-TOF is invaluable for analyzing the distribution of oligomers. It can reveal the degree of polymerization and the presence of different chain lengths in a sample. This is especially relevant when this compound is used as a monomer or a component in the synthesis of larger molecules.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Commonly used chromatographic methods include thin-layer chromatography (TLC) for rapid qualitative analysis and reaction monitoring, and column chromatography for preparative-scale purification. For more precise quantitative analysis and separation of closely related compounds, such as the (E) and (Z) isomers of the oxime, High-Performance Liquid Chromatography (HPLC) is the method of choice. By selecting an appropriate stationary phase (e.g., reversed-phase C18 or normal-phase silica) and optimizing the mobile phase composition, baseline separation of the isomers and any impurities can be achieved. The purity of the sample can then be determined by integrating the peak areas in the chromatogram. Gas chromatography (GC) may also be employed for volatile derivatives of this compound.

Size-Exclusion Chromatography (SEC) for Oligosaccharide Analysis

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for the analysis and purification of oligosaccharides based on their hydrodynamic volume. This method is particularly useful for fractionating chitooligosaccharides that have a 2,5-anhydro-D-mannose residue at their reducing end, which is the precursor to the oxime. acs.org

The principle of SEC involves the differential elution of molecules from a column packed with a porous stationary phase. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. This allows for the effective separation of oligosaccharides by their molecular size.

In the context of oligosaccharides derived from chitosan (B1678972), which feature the 2,5-anhydro-D-mannofuranose terminal unit, SEC is employed for both preparative fractionation and analytical characterization. acs.org For instance, after nitrous acid depolymerization of chitosan to produce chitooligosaccharides, preparative SEC can be used to isolate oligomer fractions with a specific degree of polymerization (DP). acs.org Furthermore, SEC coupled with detectors like multi-angle laser light scattering (MALLS) is a valuable tool for determining the molecular weight of related polysaccharide derivatives, such as low molecular weight heparins containing 2,5-anhydro-D-mannitol. nih.govresearchgate.net

The selection of the column and mobile phase is critical for achieving optimal separation. The table below outlines typical conditions for the SEC analysis of oligosaccharides.

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | Cross-linked dextran, polyacrylamide, or agarose (B213101) gels (e.g., Sephadex, Superdex, Bio-Gel P) | Provides a porous matrix for size-based separation of oligosaccharides. |

| Mobile Phase | Aqueous buffers (e.g., ammonium (B1175870) acetate, sodium nitrate (B79036) with sodium azide) | Elutes the sample through the column and minimizes interactions with the stationary phase. |

| Detector | Refractive Index (RI), Multi-Angle Laser Light Scattering (MALLS), Mass Spectrometry (MS) researchgate.net | Enables detection and characterization of the separated oligosaccharide fractions. |

| Application | Fractionation of chitooligosaccharide-2,5-anhydro-D-mannofuranose oligomers, molecular weight determination. acs.orgresearchgate.net | Purification and analysis of oligosaccharide populations. |

High-Performance Liquid Chromatography (HPLC) for Derivatized Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of monosaccharides and their derivatives, which often lack a strong chromophore for UV detection. nih.gov To overcome this, derivatization is a common strategy to enhance detection sensitivity and improve chromatographic separation. nih.govnih.gov The 2,5-anhydro-D-mannofuranose unit, being a reducing sugar, is particularly reactive and suitable for such chemical modifications. acs.org

Derivatization of the aldehyde group in 2,5-anhydro-D-mannose or the resulting oxime can be achieved using various reagents. For instance, the reaction with dioxyamines or dihydrazides can introduce functional groups that facilitate further conjugation or improve analytical detection. acs.org A widely used derivatizing agent for carbohydrates is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts quantitatively with reducing sugars under mild conditions. nih.govnih.gov The resulting PMP-derivatives are highly UV-active and can be readily separated by reversed-phase HPLC. nih.govnih.gov

The choice of HPLC column and mobile phase is crucial for separating these derivatized compounds. Reversed-phase columns, particularly C18 columns, are frequently employed for the analysis of PMP-labeled sugars. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov

The following table summarizes typical HPLC conditions for the analysis of derivatized monosaccharides.

| Parameter | Typical Conditions | Purpose |

| Derivatizing Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP), Dansylhydrazine, Dioxyamines. acs.orgnih.govdocksci.com | To introduce a chromophore or fluorophore for enhanced UV or fluorescence detection and to increase the hydrophobicity of the analyte for reversed-phase separation. nih.govmdpi.com |

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel. nih.gov | Provides a nonpolar stationary phase for the separation of hydrophobic PMP-sugar derivatives. |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium acetate, phosphate (B84403) buffer) and acetonitrile. nih.gov | To elute the derivatized compounds from the column with good resolution. The buffer system and pH significantly affect the separation of isomers. nih.gov |

| Detector | UV/Visible (UV-Vis) or Diode Array Detector (DAD), Mass Spectrometry (MS). | For sensitive and selective detection of the derivatized analytes. |

| Application | Quantitative analysis of monosaccharide composition, purity assessment of functionalized 2,5-anhydro-D-mannofuranose derivatives. nih.govnih.gov | To separate and quantify individual derivatized sugars in a mixture. |

In addition to reversed-phase HPLC, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful method for the direct analysis of underivatized carbohydrates, including the 2,5-anhydro-D-mannitol residue found in low molecular weight heparins. nih.govresearchgate.net This technique offers high sensitivity and the ability to separate neutral and acidic sugars simultaneously. nih.gov

Theoretical and Computational Investigations of 2,5 Anhydro D Mannofuranose Oxime

Molecular Modeling and Conformational Analysis

Molecular modeling of 2,5-Anhydro-D-mannofuranose oxime is fundamental to understanding its three-dimensional structure, which dictates its physical and biological properties. The conformational landscape of furanose rings, such as the one present in this molecule, is complex. nih.govwikipedia.org Unlike pyranose rings that typically adopt stable chair conformations, furanose rings are more flexible and exist in a dynamic equilibrium between various envelope and twist conformations. nih.govyoutube.com

Conformational analysis of carbohydrates is often approached by a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling. For this compound, molecular dynamics (MD) simulations would be a suitable method to explore its conformational space. Such simulations can predict the energetically favorable conformations and the transitions between them. The conformational state of the furanose ring is often described by pseudorotation, and computational models can determine the preferred regions on the pseudorotational itinerary. nih.gov

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11NO5 | nih.govnih.gov |

| Molecular Weight | 177.16 g/mol | nih.govnih.gov |

| IUPAC Name | (2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol | nih.govnih.gov |

| XLogP3 | -1.6 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For this compound, DFT can be employed to study its formation from 2,5-anhydro-D-mannose and a suitable nitrogen-containing nucleophile, such as a dioxyamine. acs.org

The formation of oximes is known to be catalyzed under acidic conditions, and DFT calculations can model the reaction pathway, including the transition states and intermediates. researchgate.net This allows for the determination of activation energies for each step, providing a detailed understanding of the reaction kinetics. researchgate.net Studies on similar systems have shown that the reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to yield the oxime. researchgate.net

In the context of this compound, DFT studies could investigate the role of protonation in accelerating the reaction and the energetics of the elimination of a water molecule. researchgate.net Furthermore, the inclusion of solvent models in these calculations is crucial for accurately representing the reaction in an aqueous environment. researchgate.net

Prediction of Chemical Reactivity and Stereoselectivity

The chemical reactivity of this compound is largely governed by the electrophilicity of the carbon atom in the C=N bond and the nucleophilicity of the oxygen atom of the oxime. Computational methods can predict these properties. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the regions of the molecule that are most likely to participate in chemical reactions.

The formation of this compound from its parent aldehyde, 2,5-anhydro-D-mannose, is known to be significantly faster than for many other carbohydrates. acs.org This heightened reactivity is attributed to the presence of the pending aldehyde group in the 2,5-anhydro-D-mannose residue. acs.org

A key aspect of the reactivity of this compound is the stereoselectivity of its formation, leading to (E) and (Z) isomers of the oxime. nih.gov Experimental studies have shown that both isomers are formed. acs.org Computational modeling can predict the relative stabilities of these isomers and the kinetic barriers to their formation, thus explaining the observed E/Z ratio. The preference for one isomer over the other is influenced by steric and electronic factors, which can be quantified through computational analysis.

Kinetic Data for the Formation of this compound Derivatives

| Reactant | Condition | Parameter | Value | Source |

|---|---|---|---|---|

| AnM-PDHA | pH 4.0 | t0.5 (h) | ~1 | |

| AnM-PDHA | pH 4.0 | t0.9 (h) | ~4-6 |

AnM-PDHA refers to the oxime formed from 2,5-anhydro-D-mannose and a dioxyamine linker. t0.5 and t0.9 represent the time to reach 50% and 90% of the equilibrium yield, respectively.

Studies on Dynamic Properties and Stability

The dynamic properties of this compound, such as its vibrational frequencies and molecular motions, can be investigated using computational methods like MD simulations and normal mode analysis. These studies provide a picture of how the molecule behaves over time at the atomic level.

The stability of this compound is a critical factor, particularly in different chemical environments. The oxime linkage is generally stable but can be susceptible to hydrolysis under certain pH conditions. Computational modeling can predict the stability of the oxime by calculating the energy changes associated with its formation and decomposition.

Furthermore, the stability of the oxime can be influenced by subsequent reactions, such as reduction. For instance, the reduction of the oxime group to a secondary amine leads to a more stable conjugate. acs.org The pH dependence of this reduction process has been studied experimentally, showing that the reaction is slower at higher pH. Computational studies could further elucidate the mechanism of this reduction and explain the observed pH dependency.

Applications in Chemical Biology and Advanced Biomaterials Development

Utilization in Polymer and Material Science

Building Block for Complex Carbohydrate Synthesis (e.g., Polysaccharides, Oligosaccharides, Diblock Oligosaccharides)

2,5-Anhydro-D-mannofuranose serves as a crucial building block in the synthesis of complex carbohydrates, including polysaccharides, oligosaccharides, and notably, diblock oligosaccharides. Its utility stems from the presence of a highly reactive aldehyde group at the reducing end, a feature that is exploited in various conjugation strategies.

A significant method for obtaining oligosaccharides with a 2,5-anhydro-D-mannofuranose residue at the reducing end is through the nitrous acid depolymerization of chitosan (B1678972). nih.govacs.org This process specifically cleaves the d-glucosamine (GlcN) units of chitosan, resulting in chitooligosaccharides (COS) terminated with the reactive 2,5-anhydro-D-mannofuranose unit. acs.orgnih.gov This terminal residue is particularly advantageous as it does not undergo mutarotation in aqueous solutions, unlike the native N-acetyl-D-glucosamine (GlcNAc) or GlcN residues, thus providing a stable and reactive handle for further chemical modifications. mdpi.com

The synthesis of diblock oligosaccharides, which are composed of two different oligosaccharide blocks linked at their chain termini, exemplifies the utility of 2,5-anhydro-D-mannofuranose. acs.org This end-to-end linkage preserves the intrinsic properties of the individual polysaccharide blocks. acs.org A common strategy involves the activation of the 2,5-anhydro-D-mannofuranose residue with dioxyamines or dihydrazides. nih.govacs.org These reactions are notably faster compared to similar reactions with other carbohydrates and exclusively form acyclic imines (oximes or hydrazones), avoiding the formation of cyclic N-glycosides. nih.govacs.org This approach has been successfully employed in the preparation of chitin-b-chitin and chitin-b-dextran diblock oligosaccharides without the need for complex protection and deprotection steps. nih.gov

The reactivity of the 2,5-anhydro-D-mannofuranose terminus allows for efficient coupling. For instance, the attachment of a second oligosaccharide block to a hydrazide- or aminooxy-functionalized chitin (B13524) oligomer has been shown to be even faster than the initial functionalization step. nih.gov This methodology offers a more direct route to diblock oligosaccharides compared to other techniques like alkyne/azide click chemistry, which necessitate the modification of each block prior to coupling. acs.org

Below is an interactive data table summarizing the synthesis of complex carbohydrates using 2,5-Anhydro-D-mannofuranose as a building block.

| Starting Material | Depolymerization Method | Activating Agent | Product | Reference |

| Chitosan | Nitrous Acid | Dioxyamines/Dihydrazides | Chitin-based diblock oligosaccharides | nih.govacs.org |

| Chitosan | Nitrous Acid | - | Chitooligosaccharides with 2,5-anhydro-D-mannofuranose reducing end | nih.gov |

Regiospecific End-Functionalization of Biopolymers (e.g., Chitosan Oligomers)

The unique reactivity of the 2,5-anhydro-D-mannofuranose unit at the reducing end of chitosan oligomers (COS), obtained through nitrous acid depolymerization, allows for precise, regiospecific end-functionalization. mdpi.com This targeted modification at a single point on the polymer chain is a significant advantage for creating well-defined bioconjugates and advanced biomaterials. nih.gov

The aldehyde group of the 2,5-anhydro-D-mannofuranose residue serves as a chemical handle for introducing a variety of functional groups. This "non-masked" aldehyde is particularly reactive, enabling efficient conjugation reactions. One common strategy is reductive amination, where the aldehyde reacts with a primary amine to form an imine, which is then reduced to a stable secondary amine linkage.

For example, chitooligosaccharides terminated with 2,5-anhydro-D-mannofuranose have been successfully functionalized with octanoic hydrazide via reductive amination in the presence of sodium cyanoborohydride (NaBH3CN), leading to the formation of amphiphilic COS derivatives. This specific modification at the reducing end opens pathways to new COS-based materials with tailored properties.

Another powerful method for end-functionalization is oximation, the reaction of the aldehyde with an alkoxyamine. This has been demonstrated with the use of O,O'-1,3-propanediylbishydroxylamine to conjugate COS-amf, resulting in high yields of the desired product. mdpi.comnih.gov This approach allows for the introduction of chemically versatile linkers, paving the way for the development of advanced functional COS-based conjugates. mdpi.comnih.gov The resulting oxime linkage can be designed to be either cleavable or non-cleavable, depending on the subsequent reaction conditions.

The ability to introduce "clickable" chemical groups such as alkynes, alkenes, azides, thiols, and hydrazides at the reducing end of COS further expands the possibilities for creating complex biomolecular architectures. This regiospecific functionalization provides a platform for the synthesis of well-defined biopolymers with precise control over their structure and function.

The following interactive data table details research findings on the regiospecific end-functionalization of chitosan oligomers.

| Chitosan Oligomer Source | Functionalization Reagent | Reaction Type | Resulting Functional Group | Reference |

| Nitrous acid depolymerized chitosan | Octanoic hydrazide | Reductive amination | Octanoic hydrazide-linked | |

| Nitrous acid depolymerized chitosan | O,O'-1,3-propanediylbishydroxylamine | Oximation/Reductive amination | Dioxyamine-linked | mdpi.comnih.gov |

| Nitrous acid depolymerized chitosan | Various "clickable" linkers | Reductive amination/Oximation | Alkyne, alkene, azide, thiol, hydrazide |

Integration into Bioconjugation and Surface Modification Strategies

The singular reactivity of the 2,5-anhydro-D-mannofuranose terminus makes it a valuable component in bioconjugation and surface modification strategies. The ability to introduce a specific functional group at the reducing end of a biopolymer like chitosan allows for its controlled attachment to other molecules or surfaces.

The introduction of "clickable" chemical groups, such as alkynes or azides, at the reducing end of chitosan oligosaccharides (COS) via the 2,5-anhydro-D-mannofuranose unit is a key strategy. These functionalized oligosaccharides can then participate in highly efficient and specific click chemistry reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, to form stable conjugates with proteins, peptides, or other polymers.

Furthermore, the aldehyde group of the 2,5-anhydro-D-mannofuranose unit can be directly utilized for surface modification. For instance, silicon wafers modified with aromatic amine derivatives have been functionalized with COS bearing a 2,5-anhydro-D-mannofuranose terminus. researchgate.net The grafting occurs through reductive amination between the aldehyde groups on the COS and the aromatic amines on the silicon wafer surface, leading to the formation of chitosan oligomer brushes. researchgate.net This process allows for the creation of well-defined, biocompatible surfaces with potential applications in biosensors, medical implants, and chromatography.

Hydrophobically modified chitooligosaccharides, synthesized by reacting the amine groups of the oligomers with fatty epoxides, have also been investigated for their potential as emulsifiers. researchgate.net While this modification is not directly at the 2,5-anhydro-D-mannofuranose terminus, the initial depolymerization to obtain the oligomers often results in this reactive end group, which could be further functionalized to create even more complex amphiphilic structures. researchgate.net

The versatility of the 2,5-anhydro-D-mannofuranose moiety in bioconjugation and surface modification is a testament to its importance in the development of advanced biomaterials with tailored properties and functionalities.

The interactive data table below presents findings on the integration of 2,5-Anhydro-D-mannofuranose into bioconjugation and surface modification.

| Application | Strategy | Functionalized Molecule/Surface | Resulting Structure | Reference |

| Bioconjugation | Introduction of "clickable" groups at the reducing end | Proteins, peptides, other polymers | Stable bioconjugates | |

| Surface Modification | Reductive amination with amine-modified surfaces | Silicon wafers | Chitosan oligomer brushes | researchgate.net |

| Emulsification | Hydrophobic modification of chitooligosaccharides | - | Amphiphilic structures | researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 2,5-Anhydro-D-mannofuranose oxime is intrinsically linked to the principles of green and sustainable chemistry. elsevier.com A primary route to its precursor, 2,5-anhydro-D-mannofuranose, involves the nitrous acid depolymerization of chitosan (B1678972), a biopolymer derived from chitin (B13524). acs.orgnih.govmdpi.com Chitin is an abundant and renewable resource, which provides a sustainable foundation for the synthesis. nih.gov

Future research will likely focus on optimizing this process to minimize environmental impact and improve efficiency. This includes:

Catalytic Innovations : Moving away from stoichiometric and often corrosive reagents like aqueous HCl toward catalytic systems. nih.govacs.org The use of solid acid catalysts, organocatalysts, or enzymatic methods could offer higher selectivity, reduce waste, and allow for easier purification. nih.gov Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a particularly promising strategy for creating complex carbohydrates in a sustainable and controllable manner. escholarship.orgfrontiersin.org

Greener Reaction Conditions : Implementing energy-efficient reaction conditions and employing environmentally benign solvents. acs.org Research into alternative depolymerization methods for chitosan that avoid harsh acidic conditions is a key area of interest. nih.gov

Process Streamlining : Developing one-pot or tandem reactions that combine depolymerization and oximation, thereby reducing the number of steps, solvent usage, and purification requirements. escholarship.org

| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |

| Chitosan Depolymerization | Use of stoichiometric nitrous acid in acidic media. acs.orgnih.gov | Enzyme- or catalyst-based depolymerization. | Higher selectivity, milder conditions, reduced waste. |

| Oximation | Reaction with hydroxylamine (B1172632) in the presence of a base like pyridine. nih.gov | Catalytic oximation, potentially using biocatalysts or greener base systems. | Avoids toxic reagents, improves atom economy. |

| Overall Process | Multi-step synthesis with intermediate purifications. | One-pot chemoenzymatic systems. escholarship.org | Reduced solvent use, shorter reaction times, higher efficiency. |

Advanced Functionalization for Tunable Chemical and Biological Properties

The true potential of this compound lies in its capacity for advanced functionalization. The oxime linkage provides a stable and versatile point for conjugation, while the hydroxyl groups on the furanose ring offer additional sites for modification.

Future research is focused on leveraging this functionality to create highly tailored molecules:

"Click" Chemistry Handles : A key strategy involves the reducing-end conjugation of the precursor with linkers containing "clickable" groups like azides, alkynes, or thiols. mdpi.com This allows for the straightforward attachment of a wide array of molecules, including fluorophores, polymers, peptides, or therapeutic agents, using highly efficient click reactions.

Oxime Group Modification : The oxime itself can be further derivatized into oxime ethers or esters, which can significantly alter the molecule's steric and electronic properties, as well as its stability and biological activity. nih.gov

Ring Functionalization : Selective protection and deprotection of the hydroxyl groups on the furanose ring would enable site-specific modifications. This could be used to attach other moieties or to fine-tune the molecule's solubility and interaction with biological targets. Recent advances in the O-acylation of carbohydrates using mild, supramolecular-assisted approaches could be adapted for this purpose. rsc.org

| Functional Group | Locus of Functionalization | Potential Property Tuned | Example Application |

| Alkyne/Azide | Reducing-end via oxime linkage. | Conjugation capability | Creating advanced COS-based conjugates for drug delivery. nih.govmdpi.com |

| Fluorophore | Attached via a linker to the oxime. | Optical properties | Probes for studying biological interactions. |

| Acyl Groups | Hydroxyl groups on the furanose ring. rsc.org | Solubility, Lipophilicity | Modulating bioavailability and cell permeability. researchgate.net |

| Peptides | Conjugated to the oxime group. | Biological targeting | Creating targeted glycopeptide therapeutics. |

Deeper Elucidation of Molecular Recognition and Mechanistic Interactions

Understanding how this compound interacts with other molecules at a fundamental level is crucial for designing advanced applications. Molecular recognition is driven by specific, non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions, often described by a "lock and key" model. youtube.com

Emerging research in this area will likely involve:

Structural Studies : Utilizing high-resolution techniques like X-ray crystallography and NMR spectroscopy to determine the precise three-dimensional structure of the molecule and its conjugates. This is essential for understanding how its shape and stereochemistry influence its binding properties.

Computational Modeling : Employing molecular dynamics simulations to model the interactions between this compound derivatives and potential biological targets, such as enzyme active sites or cell surface receptors.

Probing Supramolecular Chemistry : Investigating the role of the oxime functional group in directing crystal engineering and participating in complex coordination chemistry. rsc.org The ability of oximes to act as ligands for metal ions or to form intricate hydrogen-bonding networks is a key area of interest. rsc.org The isomeric forms (E/Z) of the oxime can also have a significant impact on its biological activity and recognition properties. nih.gov

Expansion into Novel Areas of Glycoscience and Synthetic Organic Chemistry

As a uniquely structured chiral building block, this compound is well-positioned to contribute to several emerging fields within chemistry.

Future expansion is anticipated in the following areas:

Glycomimetics and Drug Discovery : The rigid furanose scaffold is an excellent starting point for the synthesis of glycomimetics—molecules that mimic the structure of natural carbohydrates to modulate biological processes. elsevier.com These derivatives could be designed as inhibitors for carbohydrate-processing enzymes (e.g., glycosidases) or as antagonists for lectin binding, with potential applications in treating diseases ranging from viral infections to cancer. frontiersin.org

Advanced Materials : By conjugating these molecules to polymers or surfaces, novel biomaterials with tailored properties can be developed. For instance, surfaces coated with these carbohydrate derivatives could be designed to control cell adhesion or to have specific biocompatible or antimicrobial properties.

Scaffolds in Organic Synthesis : The enantiopure nature and dense functionality of this compound make it a valuable chiral platform molecule. researchgate.net It can serve as a starting material for the stereocontrolled synthesis of complex natural products or other biologically active small molecules. researchgate.net The furan (B31954) core is a recurring motif in many natural products, and this compound provides a direct entry into that chemical space. researchgate.net

Q & A

Q. What are the optimal conditions for synthesizing 2,5-anhydro-D-mannofuranose (AMF)-terminated oligomers via nitrous acid depolymerization?

Methodological Answer: The nitrous acid depolymerization of chitosan to generate AMF-terminated oligomers requires acidic conditions (e.g., HCl) and controlled reaction times. Studies demonstrate that a 3-hour reaction at 50°C with stoichiometric NaNO₂ yields oligomers with a degree of polymerization (DPn) <20. The DPn depends solely on the NaNO₂ concentration, independent of the chitosan’s initial molar mass or acetylation degree. Post-reaction dialysis is critical to remove residual AMF (<5%) and salts, ensuring purity .

Q. How can the structure of AMF-terminated oligomers be validated post-synthesis?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are essential. NMR confirms the presence of the AMF reducing-end structure (e.g., characteristic furanose ring signals), while MALDI-TOF provides precise molecular weight distributions. Cross-validation with size-exclusion chromatography (SEC) ensures accurate DPn determination .

Q. What safety protocols are recommended when handling AMF derivatives?

Methodological Answer: While specific safety data for 2,5-anhydro-D-mannofuranose oxime are limited, general guidelines for oximes and furanose derivatives apply. Use fume hoods for synthesis steps involving volatile reagents (e.g., hydroxylamine derivatives). Acute toxicity studies on AMF-linked chitosan oligomers suggest low toxicity after purification, but rigorous dialysis is advised to eliminate residual reactants .

Advanced Research Questions

Q. How can the reducing-end AMF group be functionalized for targeted bioconjugation?

Methodological Answer: The AMF terminus reacts selectively with dioxyamines (e.g., O,O′-1,3-propanediylbishydroxylamine) via oximation or reductive amination. For oximation, incubate AMF-oligomers with excess dioxyamine at pH 4–5 for 24 hours. Reductive amination requires NaBH₃CN as a stabilizing agent. Both routes yield conjugates with >90% mass efficiency, confirmed by NMR and MALDI-TOF .

Q. What strategies resolve contradictions in depolymerization kinetics when scaling up AMF-oligomer synthesis?

Methodological Answer: Discrepancies in reaction rates during scale-up often arise from inhomogeneous mixing or pH gradients. Implement inline pH monitoring and adjust NaNO₂ addition rates to maintain stoichiometry. Computational fluid dynamics (CFD) modeling of reactor conditions can optimize mass transfer, ensuring consistent DPn across batches .

Q. How does the pH-dependent formation of 5-hydroxymethyl-2-furfural (HMF) impact AMF-oligomer stability?

Methodological Answer: In acidic media, free AMF undergoes dehydration to form HMF, which cross-links with oligomer amine groups via Schiff base reactions. To mitigate this, maintain pH >6 during storage and use buffered solutions (e.g., phosphate buffer, pH 7.4). Accelerated stability studies (40°C/75% RH) coupled with HPLC quantification of HMF provide degradation kinetics .

Q. What advanced characterization techniques differentiate AMF-oxime derivatives from other oxime-linked polysaccharides?

Methodological Answer: High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments the oxime linkage, enabling precise identification. X-ray photoelectron spectroscopy (XPS) detects nitrogen signatures unique to oxime bonds (binding energy ~399.5 eV). Comparative 2D NMR (COSY, HSQC) further distinguishes AMF-oxime coupling patterns .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the biocompatibility of AMF-oxime conjugates?

Methodological Answer: Use in vitro cytotoxicity assays (e.g., MTT or resazurin-based) with human cell lines (e.g., HEK-293) at varying conjugate concentrations (0.1–100 µg/mL). Include positive controls (e.g., chitosan oligomers) and negative controls (culture media). For in vivo studies, employ zebrafish embryo models to evaluate acute toxicity (LC₅₀) and teratogenicity .

Q. What statistical methods are suitable for analyzing contradictory data in AMF-oligomer functionalization yields?

Methodological Answer: Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to identify significant variables (e.g., pH, reaction time). Principal component analysis (PCA) reduces dimensionality in datasets with overlapping factors (e.g., temperature vs. reagent purity). Bootstrapping methods improve confidence intervals for low-replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.